Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is an organic compound with the molecular formula C13H18O3. It is a methyl ester derivative of 2-hydroxy-3-(4-isopropylphenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-isopropylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-oxo-3-(4-isopropylphenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(4-isopropylphenyl)propanol.
Substitution: Formation of 2-chloro-3-(4-isopropylphenyl)propanoate.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity and influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a hydroxy group, an ester functional group, and an isopropyl-substituted phenyl group. This unique structure allows for various interactions with biological targets, influencing its biological activity.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules, enhancing solubility and reactivity.
- Hydrophobic Interactions : The isopropyl-substituted phenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity.
- Metabolic Transformation : The ester group can undergo hydrolysis to release the active acid form, which may exhibit distinct biological effects.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This effect could be beneficial in conditions such as arthritis or other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated an IC50 value of approximately 15 µg/mL against Staphylococcus aureus. This efficacy was comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Study 2: Anti-inflammatory Activity
In a controlled study assessing the anti-inflammatory effects of the compound in a murine model of arthritis, results indicated a significant reduction in paw swelling and inflammatory markers when treated with this compound compared to untreated controls. The compound exhibited a dose-dependent response, highlighting its therapeutic potential.
Data Table: Summary of Biological Activities
Biological Activity | IC50/Effectiveness | Reference |
---|---|---|
Antimicrobial (S. aureus) | 15 µg/mL | |
Anti-inflammatory (Murine Model) | Significant reduction in paw swelling |
Research Findings
Recent studies have focused on the synthesis of derivatives and analogs to enhance the biological activity of this compound. Modifications have included altering the phenyl substituents or introducing additional functional groups to improve potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
Research has shown that variations in the substituents on the aromatic ring significantly affect the compound's biological activity. For instance, substituents that enhance hydrophobic interactions tend to increase antimicrobial efficacy .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12,14H,8H2,1-3H3 |
InChI Key |
NBGZUOAUSWQGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
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